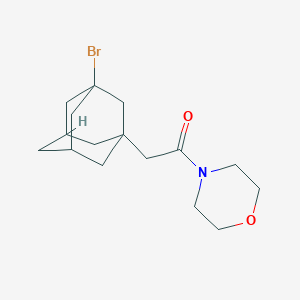![molecular formula C26H20N2O4S2 B12156372 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12156372.png)
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several functional groups:
- A pyrrolidine ring (a five-membered ring containing nitrogen) with a 1,3-dione (diketone) substituent.
- A benzothiazole ring fused to the pyrrolidine ring.
- A thiophene ring attached to the benzothiazole.
- A phenyl group with a prop-2-en-1-yloxy (allyloxy) substituent.
- This compound exhibits interesting structural features, which may contribute to its biological activity.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers often use a combination of organic synthesis techniques to assemble complex molecules.
- Industrial production methods would likely involve multi-step processes, including cyclization reactions, condensations, and functional group transformations.
Analyse Chemischer Reaktionen
Oxidation: The pyrrolidine-2,3-dione moiety could undergo oxidation to form a lactone.
Reduction: Reduction of the carbonyl groups in the 1,3-dione could yield diol derivatives.
Substitution: The phenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions: These would vary depending on the specific reaction. For example, oxidation might involve mild oxidants like DMSO or more aggressive ones like KMnO₄.
Major Products: The exact products would depend on the reaction conditions and regioselectivity.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers might study its reactivity, stereochemistry, and novel synthetic methodologies.
Biology and Medicine: Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial, or anti-inflammatory properties).
Industry: Explore applications in materials science, such as organic electronics or catalysts.
Wirkmechanismus
- Unfortunately, specific information about the mechanism of action for this compound is not readily available. It would require experimental studies and molecular modeling to understand its interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds could include other pyrrolidine-based molecules with different substituents or variations in the benzothiazole or phenyl rings.
Uniqueness: Highlight its distinctive features, such as the combination of heterocyclic rings and the allyloxy substituent.
Remember that while I’ve provided an overview, further research and experimental work would be necessary to fully explore this compound’s properties and applications
Eigenschaften
Molekularformel |
C26H20N2O4S2 |
|---|---|
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-prop-2-enoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H20N2O4S2/c1-3-12-32-17-9-7-16(8-10-17)22-21(23(29)19-5-4-13-33-19)24(30)25(31)28(22)26-27-18-11-6-15(2)14-20(18)34-26/h3-11,13-14,22,30H,1,12H2,2H3 |
InChI-Schlüssel |
CSCHHWJIYKFXSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12156289.png)
![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B12156294.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12156295.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B12156298.png)
![1-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B12156315.png)
![ethyl 2-{[3-(4-methylpiperidino)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12156319.png)

![N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}thiophene-2-sulfonamide](/img/structure/B12156342.png)

![N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]pyridin-2-amine](/img/structure/B12156347.png)
![Ethyl 4-(3,4-dimethylphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B12156349.png)
![N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine](/img/structure/B12156350.png)
![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12156351.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12156357.png)
